![molecular formula C22H17Cl2IN2O4 B289244 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been shown to have promising effects in cancer treatment and has become the focus of extensive scientific research.
Wirkmechanismus
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide targets the NEDD8-activating enzyme (NAE), which is involved in the process of neddylation. Neddylation is a post-translational modification that involves the addition of the small ubiquitin-like modifier (SUMO) protein to target proteins, which can affect their stability, localization, and activity. By inhibiting NAE, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide disrupts the neddylation process and leads to the accumulation of proteins that are targeted for degradation by the proteasome.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Mcl-1. Additionally, it has been shown to inhibit angiogenesis and metastasis by targeting the HIF-1α pathway. In normal cells, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a protective effect against oxidative stress and to promote autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to be effective in both in vitro and in vivo models of cancer, making it a useful tool for preclinical studies. However, one limitation of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, there is a need for further studies to elucidate the mechanisms of action of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide in human patients.
Synthesemethoden
The synthesis of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide involves a multi-step process that includes the reaction of 4-iodo-2,6-dimethoxybenzoic acid with 2,4-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethoxyaniline and N,N-dimethylformamide. The final product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various types of cancer, including leukemia, lymphoma, and solid tumors. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
Molekularformel |
C22H17Cl2IN2O4 |
|---|---|
Molekulargewicht |
571.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-iodophenyl]benzamide |
InChI |
InChI=1S/C22H17Cl2IN2O4/c1-30-14-5-8-19(20(11-14)31-2)27-22(29)16-10-13(25)4-7-18(16)26-21(28)15-6-3-12(23)9-17(15)24/h3-11H,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
CBJWUYSVOBBYNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



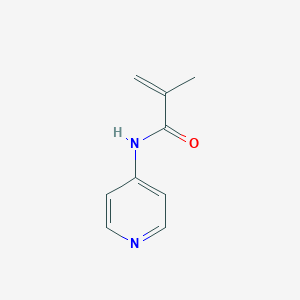
![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
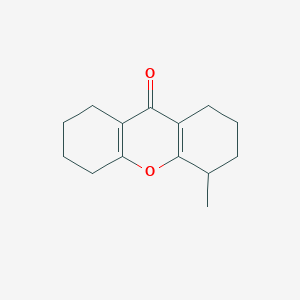
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
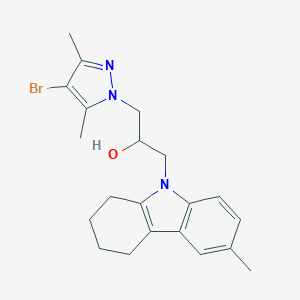
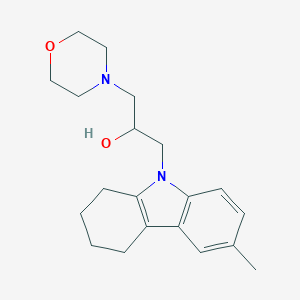
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)



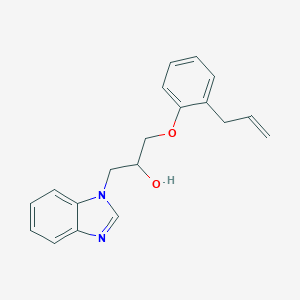
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)